SMIFH2 was first identified through high-throughput screening aimed at discovering small molecules that could modulate the activity of formin proteins. It is classified as a broad-spectrum formin inhibitor, showing activity across multiple formin subfamilies in various species, including mammals and plants. The compound has been extensively characterized in vitro and in cellular contexts, revealing its mechanism of action and potential off-target effects .
The synthesis of SMIFH2 involves several chemical reactions that typically include the formation of thiourea derivatives. The original synthetic route has been optimized to enhance yield and purity. The compound can be synthesized through the reaction of isothiocyanates with amines, leading to the formation of the thiourea moiety essential for its biological activity.
Recent studies have explored modifications to the SMIFH2 structure to improve its potency and selectivity against specific formin isoforms. For example, substituting electron-donating groups has been shown to enhance its inhibitory effects .
The molecular structure of SMIFH2 features a thiourea backbone that is critical for its interaction with formin proteins. The compound's formula is CHNS, with a molecular weight of approximately 224.29 g/mol. Structural analysis using techniques such as X-ray crystallography or NMR spectroscopy can provide insights into how SMIFH2 binds to the FH2 domain of formins, disrupting their function.
SMIFH2 primarily inhibits actin polymerization by interfering with formin-mediated processes. It acts by binding to the FH2 domain of formins, preventing their ability to nucleate new actin filaments effectively. This inhibition results in reduced filamentous actin levels within cells, which can lead to significant changes in cellular morphology and behavior.
In vitro assays have demonstrated that SMIFH2 effectively reduces the rate of actin polymerization in a concentration-dependent manner, with an IC ranging from 4 µM to 30 µM depending on the specific formin being targeted .
The mechanism by which SMIFH2 exerts its effects involves non-covalent interactions with the FH2 domain of formins. By binding to this domain, SMIFH2 disrupts the conformational changes necessary for actin filament nucleation and elongation. This inhibition leads to alterations in cellular structures such as stress fibers and microtubules.
Research indicates that SMIFH2 not only affects actin dynamics but also influences microtubule organization and Golgi complex morphology. These effects are often accompanied by changes in cell cycle progression and increased apoptosis under certain conditions .
SMIFH2 is a solid at room temperature with moderate solubility in organic solvents like DMSO but limited solubility in water. Its melting point is typically around 150-160 °C. The compound exhibits stability under standard laboratory conditions but may degrade over time or under extreme pH conditions.
Chemical properties include its reactivity towards nucleophiles due to the presence of the thiourea group, which can participate in further chemical modifications if desired .
SMIFH2 has been widely employed in cell biology research to study the roles of formins in various cellular processes. Its applications include:
The discovery of Small Molecule Inhibitor of Formin Homology 2 domains (SMIFH2) in 2009 marked a pivotal advancement in cytoskeletal research. Prior to its identification, the study of formin proteins—key regulators of actin dynamics—relied primarily on genetic approaches such as knockout/knockdown experiments, which were hampered by functional redundancy among the 15 mammalian formin genes [9]. The absence of targeted pharmacological tools limited researchers' ability to rapidly inhibit formin activity or distinguish between individual formin isoforms in cellular processes. SMIFH2 emerged from a high-throughput screen of approximately 10,000 small molecules from the ChemBridge library, designed to identify compounds that selectively inhibit actin polymerization mediated by the mouse formins Diaphanous homolog 1 (mDia1/DIAPH1) and Diaphanous homolog 2 (mDia2/DIAPH3) [9]. This breakthrough provided the first broadly applicable chemical tool for perturbing formin function across diverse experimental systems, enabling investigations that were previously infeasible with genetic approaches alone. The discovery addressed a critical methodological gap in cytoskeletal biology, paralleling the transformative impact of other cytoskeletal inhibitors like latrunculin (actin depolymerizer) and blebbistatin (myosin inhibitor) [4] [9].
Table 1: Pre-SMIFH2 Approaches for Studying Formin Function
Method | Limitations | Advantages |
---|---|---|
Genetic knockout/knockdown | Functional redundancy among formins; slow onset; compensatory adaptations | Isoform-specific when successful |
Dominant-negative constructs | Variable efficacy; overexpression artifacts | Can target specific domains |
Natural toxins (e.g., cytochalasin) | Lack specificity; affect multiple cytoskeletal components | Rapid action |
Formins constitute an evolutionarily conserved family of multi-domain proteins that serve as master regulators of the cytoskeleton. Their defining feature is the formin homology 2 (FH2) domain, which forms a donut-shaped dimer capable of nucleating actin filaments and processively associating with the rapidly growing barbed ends [5] [7]. This processive association enables formins to dramatically accelerate actin assembly—up to 100 times faster than spontaneous polymerization—while protecting barbed ends from capping proteins [5] [7]. The adjacent formin homology 1 (FH1) domain, rich in proline residues, recruits profilin-actin complexes to enhance the local concentration of polymerization-ready actin monomers [7]. Beyond actin nucleation and elongation, certain formins bundle actin filaments, sever existing filaments, or even depolymerize actin, showcasing their functional versatility [2] [5].
The cellular functions dependent on formin activity are remarkably diverse. Formins drive the assembly of essential actin-based structures including:
Additionally, formins directly influence microtubule dynamics by stabilizing microtubules and facilitating their coalignment with actin stress fibers [9]. This dual regulation of actin and microtubule networks positions formins as central coordinators of cellular architecture, motility, and division. Their dysfunction is implicated in diverse pathologies, including developmental disorders, neuropathies, and cancer metastasis [5] [9].
Table 2: Cellular Functions of Select Mammalian Formins
Formin | Key Cellular Functions | Associated Structures |
---|---|---|
DIAPH1/mDia1 | Stress fiber assembly, microtubule stabilization, adhesion maturation | Stress fibers, microtubules |
DIAPH3/mDia2 | Cytokinesis, filopodia formation, endocytosis | Contractile rings, filopodia |
DAAM1/2 | Planar cell polarity, vesicle trafficking | Actin bundles, microtubules |
FMNL2/3 | Lamellipodial protrusion, phagocytosis | Lamellipodia, phagocytic cups |
INF2 | Mitochondrial fission, actin polymerization/depolymerization | Mitochondria, endoplasmic reticulum-actin networks |
SMIFH2 emerged as the first broad-spectrum inhibitor capable of targeting multiple formin family members. Initial biochemical characterization demonstrated that SMIFH2 inhibits actin assembly stimulated by the FH2 domains of mouse formins mDia1 and mDia2 with a half-maximal inhibitory concentration (IC₅₀) of approximately 15 μM [4] [9]. Crucially, SMIFH2 did not affect spontaneous actin polymerization or barbed-end elongation in the absence of formins, nor did it inhibit the actin-nucleating activity of the Arp2/3 complex [9]. This specificity profile suggested a targeted mechanism against formin-mediated actin assembly. Subsequent studies expanded this inhibitory activity to diverse formins across evolutionary lineages, including yeast formins (Bni1, Fus1, Cdc12; IC₅₀ 5-15 μM), nematode formin (CYK-1; IC₅₀ 10 μM), and plant formins [4] [9].
The pan-formin inhibitory profile of SMIFH2 was systematically confirmed through comprehensive in vitro analyses using pyrene-actin polymerization assays. These studies tested SMIFH2 against a panel of human formins representing six of the seven mammalian classes:
All tested formins exhibited IC₅₀ values in the range of 10–20 μM, confirming SMIFH2's broad efficacy against diverse formin family members [4]. The mechanistic basis involves disruption of formin's interaction with actin filament barbed ends, with biochemical assays showing that SMIFH2 reduces formin affinity for barbed ends (IC₅₀ ≈ 30 μM) and inhibits formin-mediated filament elongation (IC₅₀ ≈ 4 μM) even more potently than nucleation (IC₅₀ ≈ 25 μM) [9]. This pan-inhibitory property quickly established SMIFH2 as an indispensable tool for probing formin functions in cellular contexts where genetic approaches were impractical.
Table 3: SMIFH2 Inhibition Profile Across Human Formins
Formin Class | Representative Formin | IC₅₀ (μM) | Nucleation Efficiency |
---|---|---|---|
Diaphanous-related | DIAPH1 (mDia1) | 10-20 | High |
Diaphanous-related | DIAPH2 (mDia3) | 10-20 | High |
Inverted | INF2 | 10-20 | High |
Formin-like | FMNL3 | 10-20 | Intermediate |
Formin-like | FMN2 | 10-20 | Intermediate |
Delphilin | Delphilin | 10-20 | Low |
Despite its utility, SMIFH2 exhibits significant limitations. Its chemical structure contains an electrophilic α,β-unsaturated dicarbonyl moiety that classifies it as a Pan-Assay Interference compound (PAIN), suggesting potential promiscuity [4]. This concern was substantiated by the discovery of off-target effects on myosin motor proteins and the tumor suppressor p53. SMIFH2 inhibits myosin ATPase activity and actin filament translocation by various myosins (including myosin 5, 7a, and 10), sometimes more potently (IC₅₀ ≈ 2 μM for Drosophila myosin 5) than it inhibits formins [1] [9]. Additionally, SMIFH2 triggers post-transcriptional downregulation of p53, leading to cytoskeletal remodeling independent of formin inhibition [3] [9]. These off-target effects necessitate careful experimental design, including the use of complementary approaches and controlled conditions (low concentrations <25 μM; short durations <1 hour) when employing SMIFH2 as a formin probe [3] [9].
Recent efforts to develop SMIFH2 analogs with improved potency or selectivity have yielded mixed results. Halogenation of the furan ring combined with methoxy substitution increased potency approximately five-fold, but failed to achieve formin-class specificity [4]. Modifications such as replacing the thiocarbonyl with oxygen carbonyl or ethyl substitution at the N3 position abolished inhibitory activity entirely [4]. The structural conservation of the FH2 domain across formin classes likely underlies the challenge in developing isoform-specific inhibitors from the SMIFH2 scaffold. Consequently, SMIFH2 remains classified as a valuable pan-formin inhibitor rather than a selective molecular probe, with its application requiring careful consideration of its pharmacological profile and limitations in experimental design.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: